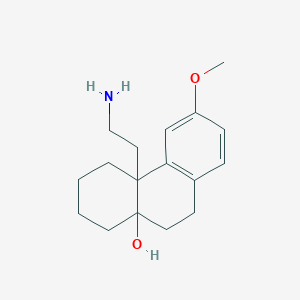
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is a complex organic compound with a unique structure that includes a phenanthrene backbone. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenanthrene backbone: This can be achieved through cyclization reactions.
Introduction of functional groups: Amino and methoxy groups are introduced through substitution reactions.
Stereochemical control: Ensuring the correct cis configuration requires careful control of reaction conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Purification: Techniques such as crystallization and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol exerts its effects involves:
Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways involved: It could modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ambroxol: A related compound with similar structural features.
Chroman-4-ylamine hydrochloride: Another compound with comparable functional groups.
Uniqueness
Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
InChI |
InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3 |
InChI Key |
ZMTOTUBECQQECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730633.png)
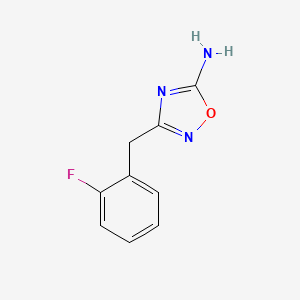

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11730646.png)
![2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730647.png)
![5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11730657.png)
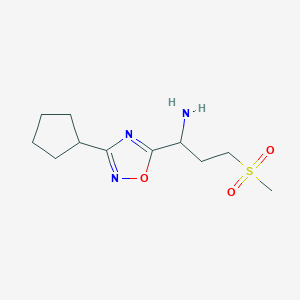

![Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B11730690.png)
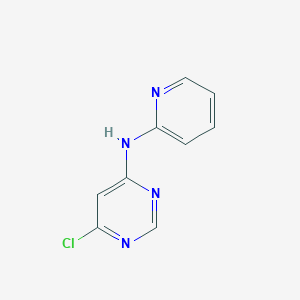
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730699.png)
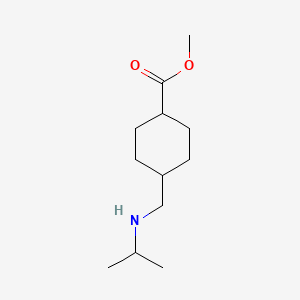
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11730719.png)
![3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730723.png)
